molecular formula C19H18ClN3O B12162445 N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B12162445
M. Wt: 339.8 g/mol
InChI Key: HESHEKDLSFHOFP-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group and a benzyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid with benzylamine and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide
  • N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide
  • N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the benzyl and chlorophenyl groups enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

N-benzyl-5-(3-chlorophenyl)-N,2-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-22(13-14-7-4-3-5-8-14)19(24)18-12-17(21-23(18)2)15-9-6-10-16(20)11-15/h3-12H,13H2,1-2H3

InChI Key

HESHEKDLSFHOFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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